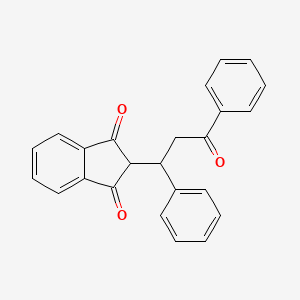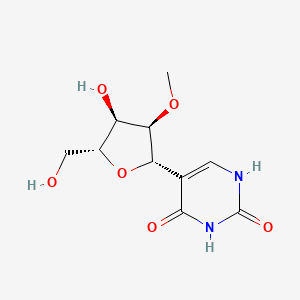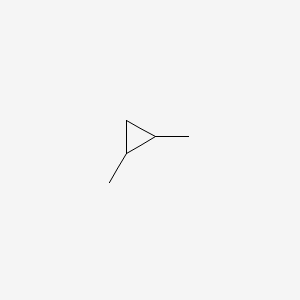
1,2-Dimethylcyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethylcyclopropane is a cycloalkane consisting of a cyclopropane ring substituted with two methyl groups attached to adjacent carbon atoms. It has three stereoisomers: one cis-isomer and a pair of trans-enantiomers, which differ depending on the orientation of the two methyl groups . The compound is known for its ring tension, which results in a relatively unstable structure .
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dimethylcyclopropane can be synthesized through the reaction of carbenes with alkenes. One common method involves the use of dichlorocarbene, which is generated in situ from chloroform and potassium hydroxide . The reaction proceeds as follows: [ \text{CHCl}_3 + \text{KOH} \rightarrow \text{CCl}_2 + \text{KCl} + \text{H}_2\text{O} ] [ \text{CCl}_2 + \text{Alkene} \rightarrow \text{Cyclopropane derivative} ]
Industrial Production Methods
Industrial production of this compound typically involves the use of specialized reactors to control the reaction conditions, such as temperature and pressure, to optimize yield and purity. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
1,2-Dimethylcyclopropane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂) under UV light.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated cyclopropanes.
科学研究应用
1,2-Dimethylcyclopropane has various applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of cyclopropane derivatives.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2-Dimethylcyclopropane involves its interaction with molecular targets through its strained ring structure. The ring tension makes the compound highly reactive, allowing it to participate in various chemical reactions. The pathways involved often include the formation of reactive intermediates, such as carbenes, which can further react with other molecules .
相似化合物的比较
1,2-Dimethylcyclopropane is one of several structural isomers with the formula C₅H₁₀. Similar compounds include:
- Cyclopentane
- Methylcyclobutane
- 1,1-Dimethylcyclopropane
- Ethylcyclopropane
- 1-Pentene
- 2-Pentene
- 2-Methyl-1-butene
- 3-Methyl-1-butene
- 2-Methyl-2-butene
Compared to these compounds, this compound is unique due to its specific ring structure and the presence of two adjacent methyl groups, which contribute to its distinct chemical properties and reactivity.
属性
CAS 编号 |
2511-95-7 |
|---|---|
分子式 |
C5H10 |
分子量 |
70.13 g/mol |
IUPAC 名称 |
1,2-dimethylcyclopropane |
InChI |
InChI=1S/C5H10/c1-4-3-5(4)2/h4-5H,3H2,1-2H3 |
InChI 键 |
VKJLDXGFBJBTRQ-UHFFFAOYSA-N |
规范 SMILES |
CC1CC1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




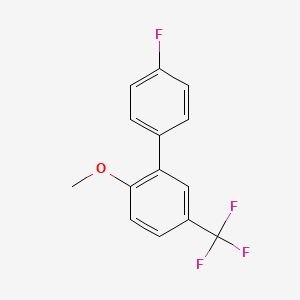
![1H-Naphtho[2,3-e]perimidine-2,8,13(3H)-trione](/img/structure/B14754226.png)
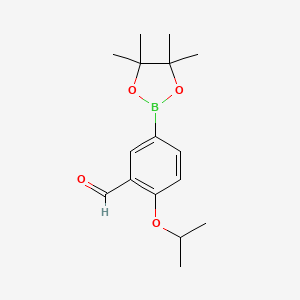
![5,10-Diphenylindeno[2,1-a]indene](/img/structure/B14754240.png)
![5-[(4-Fluorophenyl)(hydroxy)methyl]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14754248.png)
![4-[[5-[2-[(4-Fluorophenyl)methylcarbamoyl]-6-methylpyrimidin-4-yl]tetrazol-2-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B14754260.png)


![1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5S,8S)-](/img/structure/B14754270.png)

